molecular formula C17H16ClN3OS B2485024 4-(5-(4-Chlorophenyl)-6-methylthieno[2,3-d]pyrimidin-4-yl)morpholine CAS No. 379236-27-8

4-(5-(4-Chlorophenyl)-6-methylthieno[2,3-d]pyrimidin-4-yl)morpholine

Cat. No.: B2485024
CAS No.: 379236-27-8
M. Wt: 345.85
InChI Key: YGQDRNVWWGORFQ-UHFFFAOYSA-N
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Description

4-(5-(4-Chlorophenyl)-6-methylthieno[2,3-d]pyrimidin-4-yl)morpholine is a complex organic compound that belongs to the class of thienopyrimidines This compound is characterized by the presence of a thieno[2,3-d]pyrimidine core, which is a fused heterocyclic system containing both sulfur and nitrogen atoms

Preparation Methods

The synthesis of 4-(5-(4-Chlorophenyl)-6-methylthieno[2,3-d]pyrimidin-4-yl)morpholine typically involves multi-step synthetic routes. One common method includes the cyclization of appropriate precursors under specific reaction conditions. For instance, the synthesis may start with the preparation of a thieno[2,3-d]pyrimidine intermediate, which is then functionalized with a chlorophenyl group and a morpholine ring through a series of substitution and cyclization reactions. Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity, utilizing advanced techniques such as microwave-assisted synthesis and flow chemistry .

Chemical Reactions Analysis

4-(5-(4-Chlorophenyl)-6-methylthieno[2,3-d]pyrimidin-4-yl)morpholine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of functional groups such as nitro or carbonyl groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, where nucleophiles such as amines or thiols can replace the chlorine atom.

    Cyclization: Intramolecular cyclization reactions can occur under specific conditions, leading to the formation of additional fused ring systems.

Scientific Research Applications

4-(5-(4-Chlorophenyl)-6-methylthieno[2,3-d]pyrimidin-4-yl)morpholine has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds with potential biological activities.

    Biology: It is studied for its potential as a bioactive molecule, with research focusing on its interactions with various biological targets and its effects on cellular processes.

    Medicine: The compound is investigated for its potential therapeutic applications, including its use as an anticancer, antiviral, or antimicrobial agent. Its unique structure allows it to interact with specific molecular targets, making it a promising candidate for drug development.

    Industry: In the industrial sector, the compound is used in the development of new materials and as a catalyst in various chemical reactions

Mechanism of Action

The mechanism of action of 4-(5-(4-Chlorophenyl)-6-methylthieno[2,3-d]pyrimidin-4-yl)morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and leading to various biological effects. For example, in the context of anticancer research, the compound may inhibit the activity of certain kinases involved in cell proliferation, thereby inducing apoptosis in cancer cells .

Comparison with Similar Compounds

4-(5-(4-Chlorophenyl)-6-methylthieno[2,3-d]pyrimidin-4-yl)morpholine can be compared with other similar compounds, such as:

Properties

IUPAC Name

4-[5-(4-chlorophenyl)-6-methylthieno[2,3-d]pyrimidin-4-yl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN3OS/c1-11-14(12-2-4-13(18)5-3-12)15-16(19-10-20-17(15)23-11)21-6-8-22-9-7-21/h2-5,10H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGQDRNVWWGORFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(N=CN=C2S1)N3CCOCC3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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